
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene
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Overview
Description
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene typically involves the bromination of 4-(4-chlorophenoxy)toluene. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromide can be oxidized to the corresponding benzylic alcohol or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. This compound facilitates the formation of various derivatives through nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles to generate new carbon-nucleophile bonds.
The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The chlorophenoxy group is known to enhance the biological activity of synthesized compounds .
Pharmaceutical Development
In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their efficacy against various diseases, including diabetes and cancer. For instance, compounds derived from similar structures have been linked to therapeutic effects in clinical studies .
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. It plays a role in polymer chemistry where it can be incorporated into polymer backbones or used to modify existing polymers for enhanced properties such as thermal stability or chemical resistance .
Case Study 1: Synthesis of Anticancer Agents
A study highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds displayed significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential in drug development .
Case Study 2: Development of Antifungal Compounds
Research focusing on antifungal applications revealed that derivatives synthesized from this compound exhibited potent antifungal activity against several strains of fungi. The structural modifications allowed for improved binding affinity to fungal targets, enhancing therapeutic efficacy .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions |
Biological Activity | Building block for biologically active compounds | Potential antifungal and anticancer activity |
Pharmaceutical Development | Precursor for drugs targeting diabetes and cancer | Efficacy observed in clinical studies |
Industrial Applications | Used in specialty chemicals and polymer modifications | Enhances material properties |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, allowing for various substitution reactions. The presence of the 4-chlorophenoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene
- 1-(Bromomethyl)-4-(4-methylphenoxy)benzene
- 1-(Bromomethyl)-4-(4-nitrophenoxy)benzene
Uniqueness
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct electronic and steric properties
Biological Activity
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a bromomethyl group attached to a phenyl ring that also bears a chlorophenoxy substituent. The molecular formula is C12H8BrClO, and its structure can be represented as follows:
This compound's unique structural features are pivotal in determining its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties. The presence of halogen atoms (like bromine and chlorine) often enhances the antimicrobial efficacy by altering the compound's lipophilicity and reactivity towards microbial membranes .
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored. For instance, derivatives of phenoxy compounds have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Receptor Binding Affinity : The compound has been investigated for its affinity towards specific receptors, including adenosine receptors. Structure-activity relationship studies have indicated that modifications to the aromatic rings can significantly affect binding potency and selectivity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The bromomethyl group can facilitate nucleophilic attacks on enzyme active sites, potentially leading to enzyme inhibition. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt bacterial metabolism .
- Influence on Cell Signaling : By binding to specific receptors, this compound may modulate cellular signaling pathways. For example, its interaction with adenosine receptors can influence cAMP levels within cells, affecting various physiological responses .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activities associated with this compound:
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-chlorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQHBCQDSFKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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